molecular formula C12H14ClFN2O B7844326 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide

Cat. No.: B7844326
M. Wt: 256.70 g/mol
InChI Key: VFYXPDHAFLDMBJ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro-fluoro-substituted benzyl group, and a cyclopropyl-acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is reacted with an appropriate amine to form the benzyl intermediate.

    Cyclopropyl Acetamide Formation: The benzyl intermediate is then reacted with cyclopropylamine under suitable conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide
  • 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide
  • 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide

Uniqueness

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O/c13-10-2-1-3-11(14)9(10)7-16(8-4-5-8)12(17)6-15/h1-3,8H,4-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYXPDHAFLDMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=C(C=CC=C2Cl)F)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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